4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl linkage, and an imidazo[4,5-c]pyridine core. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using appropriate halogenated precursors.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction, where a thiol group is introduced to the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can undergo reduction to form corresponding chlorophenyl derivatives.
Substitution: The imidazo[4,5-c]pyridine core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenated precursors and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorophenyl derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and omeprazole share the imidazole core and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives also exhibit diverse biological activities and share structural similarities with imidazole compounds.
Uniqueness
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and sulfanyl groups, in particular, contribute to its enhanced reactivity and potential therapeutic applications.
Properties
CAS No. |
87035-04-9 |
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Molecular Formula |
C14H11Cl2N3S |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H11Cl2N3S/c1-19-8-18-13-12(19)4-5-17-14(13)20-7-9-2-3-10(15)6-11(9)16/h2-6,8H,7H2,1H3 |
InChI Key |
CEWZMPHMLKMLEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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